molecular formula C6H7IN2O2 B2891032 2-(4-iodo-1H-pyrazol-1-yl)propanoic acid CAS No. 1217862-25-3; 956722-93-3

2-(4-iodo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2891032
CAS No.: 1217862-25-3; 956722-93-3
M. Wt: 266.038
InChI Key: VPXFCAUGPKPCFF-UHFFFAOYSA-N
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Description

2-(4-Iodo-1H-pyrazol-1-yl)propanoic acid (CAS: 1217862-25-3; MFCD15146428) is a pyrazole-derived carboxylic acid featuring an iodine substituent at the 4-position of the pyrazole ring and a propanoic acid moiety at the 1-position . Its molecular formula is C₇H₉IN₂O₂ (molecular weight: 280.07 g/mol). The iodine atom confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., as a kinase inhibitor precursor) and radiopharmaceuticals due to iodine’s isotopic versatility .

Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXFCAUGPKPCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217862-25-3
Record name 2-(4-iodo-1H-pyrazol-1-yl)propanoic acid
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Comparison with Similar Compounds

3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic Acid

  • Molecular Formula : C₇H₉IN₂O₂ (MW: 280.07)
  • Key Differences: The iodine is at the 4-position, but the propanoic acid is attached to the 3-position of the pyrazole.
  • Applications : Less explored in literature but may serve as a synthetic intermediate for heterocyclic derivatives .

2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic Acid

  • Molecular Formula : C₇H₉N₃O₄ (MW: 199.17)
  • Key Differences: A nitro group (electron-withdrawing) replaces iodine, increasing acidity (pKa ~1.5 vs. ~4.2 for the iodo analog). The methyl branch on the propanoic acid enhances metabolic stability but reduces solubility .
  • Applications : Nitro groups are often used in prodrugs or as intermediates for further functionalization .

Halogen-Substituted Analogs

3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic Acid

  • Molecular Formula : C₇H₉ClN₂O₂ (MW: 188.61)
  • Key Differences: Chlorine (smaller, more electronegative than iodine) alters electronic effects, reducing van der Waals interactions in hydrophobic binding sites. The 2-methyl group on the propanoic acid further modifies steric bulk .
  • Applications : Chlorinated pyrazoles are common in agrochemicals (e.g., herbicides) due to cost-effectiveness .

2-(4-Fluorophenoxy)propanoic Acid

  • Molecular Formula : C₉H₉FO₃ (MW: 184.17)
  • Key Differences: A phenoxy group replaces the pyrazole-iodo system. Fluorine’s electronegativity enhances bioavailability, but the lack of a heterocyclic ring limits π-stacking interactions in biological targets .
  • Applications : Used in herbicide formulations (e.g., fluazifop) .

Functional Group Modifications

Methyl 3-(4-Iodo-1H-pyrazol-1-yl)propanoate

  • Molecular Formula : C₇H₉IN₂O₂ (MW: 280.07)
  • Key Differences : The carboxylic acid is esterified, reducing acidity (pKa ~5 vs. ~4.2) and improving cell membrane permeability. However, ester prodrugs require hydrolysis for activation .
  • Applications : Ester derivatives are common in prodrug design to enhance oral absorption .

2-Amino-3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid Hydrochloride

  • Molecular Formula : C₆H₉IN₃O₂·HCl (MW: 294.52)
  • Key Differences: An amino group replaces one hydrogen on the propanoic acid, introducing basicity (pKa ~9.5 for the amine). The hydrochloride salt improves aqueous solubility .
  • Applications: Potential use in peptide mimetics or as a building block for metal-chelating agents .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents pKa (Carboxylic Acid) Applications
2-(4-Iodo-1H-pyrazol-1-yl)propanoic acid C₇H₉IN₂O₂ 280.07 Iodo (C4), propanoic acid (C1) ~4.2 Kinase inhibitors, radiopharmaceuticals
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid C₇H₉IN₂O₂ 280.07 Iodo (C4), methyl (C5) ~4.1 Synthetic intermediate
2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid C₇H₉N₃O₄ 199.17 Nitro (C4), methyl branch ~1.5 Prodrug intermediates
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid C₇H₉ClN₂O₂ 188.61 Chloro (C4), methyl (C2) ~4.0 Agrochemicals
Methyl 3-(4-Iodo-1H-pyrazol-1-yl)propanoate C₇H₉IN₂O₂ 280.07 Ester (vs. carboxylic acid) ~5.0 Prodrugs

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